Terbutryn

Descripción

Historical Development and Registration

Terbutryn was first synthesized in the mid-20th century as part of broader efforts to optimize triazine herbicides for crop protection. Registered in the United States in 1969 by the Environmental Protection Agency (EPA), it was approved for pre- and post-emergence weed control in winter wheat, barley, and sorghum. Early formulations, such as Igran 50 and Prebane, targeted grasses and broadleaf weeds through root and foliar uptake.

By the late 1980s, concerns over ecological persistence and groundwater contamination prompted voluntary cancellations of agricultural registrations in the U.S. (1990–1991). However, interest resurged in the 2010s when this compound was re-evaluated as a biocide for industrial coatings, joint cements, and sealants, offering a formaldehyde-free alternative. This shift underscored its versatility beyond agrochemical applications.

Key Milestones in Registration:

| Year | Event | Jurisdiction |

|---|---|---|

| 1969 | Initial EPA registration as herbicide | U.S. |

| 1986 | Pesticide Registration Standard published | U.S. |

| 1991 | Voluntary cancellation of agricultural uses | U.S. |

| 2013 | Re-registration for material preservation | U.S. |

| 2004 | EU non-approval under Directive 91/414/EEC | EU |

Chemical Classification within the Triazine Family

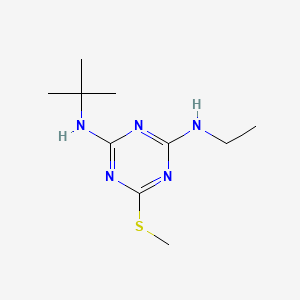

This compound belongs to the s-triazine class, characterized by a six-membered heterocyclic ring with alternating nitrogen and carbon atoms. Its structure (C₁₀H₁₉N₅S) features:

- Position 2 : tert-butylamino group (N(CH₃)₃)

- Position 4 : ethylamino group (C₂H₅NH)

- Position 6 : methylthio substituent (SCH₃)

This configuration confers selective herbicidal activity by inhibiting photosystem II (PSII) in chloroplasts, disrupting electron transport in susceptible plants. Compared to chlorotriazines like atrazine, the methylthio group enhances soil adsorption, reducing leaching potential.

Global Regulatory Status and Environmental Concerns

Regulatory approaches to this compound reflect divergent risk-benefit analyses. The European Union excluded it from Annex I of Directive 91/414/EEC in 2004 due to groundwater contamination risks, though limited derogations persisted in Ireland and the U.K. until 2007. Under the Biocidal Products Regulation (EU BPR), this compound remains under review for product-type 9 (preservatives), with deadlines for withdrawal notifications set for November 2025.

In contrast, the U.S. EPA reapproved this compound in 2013 for non-food coatings and stuccos, citing its lower volatility compared to formaldehyde. Environmental monitoring, however, has identified persistent issues:

Environmental Fate Parameters:

| Parameter | Value | Implications |

|---|---|---|

| Soil half-life | 30–150 days | Moderate persistence |

| Koc | 366–41,757 mL/g | Variable mobility |

| Aquatic toxicity (EC₅₀, Vibrio fischeri) | 0.1–1.0 mg/L | High toxicity to microorganisms |

Transformation products like this compound sulfoxide, detected in wastewater effluents (up to 65 ng/L) and surface waters, retain biological activity and resist further degradation. These metabolites complicate regulatory assessments, as they exhibit similar ecotoxicity to the parent compound.

Propiedades

IUPAC Name |

2-N-tert-butyl-4-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5S/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h6H2,1-5H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROINLKCQGIITA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SC)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024318 | |

| Record name | Terbutryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] | |

| Record name | Terbutryn | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

154-160 °C at 0.06 mm Hg | |

| Record name | TERBUTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

35.9 [ug/mL] (The mean of the results at pH 7.4), Readily soluble in organic solvents, Solubilities in organic solvents at 20 °C [Table#3219], READILY SOL IN ETHYLGLYCOL MONOETHYL ETHER, ISOPROPANOL AND XYLENE AT 20-25 °C, Also readily soluble in dioxane, diethyl ether, xylene, chloroform, carbon tetrachloride, dimethylformamide. Slightly soluble in petroleum ether., In water, 25 mg/L at 20 °C | |

| Record name | SID47193751 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | TERBUTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.115 at 20 °C | |

| Record name | TERBUTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000169 [mmHg], 1.69X10-6 mm Hg at 25 °C | |

| Record name | Terbutryn | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TERBUTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE, CRYSTALLINE, White powder | |

CAS No. |

886-50-0 | |

| Record name | Terbutryn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbutryn [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbutryn | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08215 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terbutryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbutryn | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERBUTRYN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXL474TLFP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERBUTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

104 °C | |

| Record name | TERBUTRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Terbutrina se sintetiza a través de una serie de reacciones químicas que involucran derivados de triazinaLas condiciones de reacción suelen incluir temperaturas controladas y el uso de disolventes para facilitar las reacciones .

Métodos de Producción Industrial: En entornos industriales, la terbutrina se produce utilizando reactores químicos a gran escala donde los reactivos se combinan en condiciones optimizadas para garantizar un alto rendimiento y pureza. El proceso implica el monitoreo continuo de los parámetros de reacción, como la temperatura, la presión y el pH, para lograr una calidad de producto consistente .

Análisis De Reacciones Químicas

Tipos de Reacciones: Terbutrina experimenta varias reacciones químicas, que incluyen:

Oxidación: Terbutrina puede oxidarse para formar sulfóxidos y sulfona.

Reducción: Las reacciones de reducción pueden convertir terbutrina en sus aminas correspondientes.

Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar el grupo metiltio con otros grupos funcionales

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Se emplean nucleófilos como iones hidróxido o aminas en condiciones básicas

Productos Mayores:

Oxidación: Sulfóxidos y sulfona.

Reducción: Aminas.

Sustitución: Varios derivados de triazina sustituidos

Aplicaciones Científicas De Investigación

Agricultural Applications

Terbutryn is predominantly utilized as a preemergence and postemergence herbicide . It effectively targets a broad spectrum of grasses and annual broadleaf weeds. Key applications include:

- Cereal Crops : Used in winter wheat and barley to manage weed populations.

- Legume Fields : Effective in controlling weeds that compete with legumes.

- Fruit Orchards : Helps maintain crop health by reducing weed competition.

The compound functions by inhibiting photosynthesis in target plants through interference with photosystem II, making it particularly effective against photosynthetically active weeds .

Environmental Persistence and Transport

Research indicates that this compound exhibits significant environmental persistence, with a half-life ranging from 180 to 240 days in aquatic sediments . This persistence raises concerns regarding its potential for leaching into water systems and affecting non-target organisms. Studies have shown that this compound can migrate from treated soils into water bodies through runoff, necessitating careful management practices during application .

Aquatic Toxicity

This compound has been studied for its toxic effects on aquatic organisms. For instance, it was found to be toxic to the oligochaete worm Lumbriculus variegatus, with a median lethal concentration (LC50) of 23.7 mg/L . Additionally, it negatively impacts aufwuchs production at concentrations as low as 0.6 μg/L, indicating its potential to disrupt aquatic food webs .

Developmental Toxicity

Recent studies involving zebrafish (Danio rerio) have demonstrated that this compound exposure leads to significant developmental toxicity, including reduced survivability and morphological deformities such as edema in the yolk sac . The research highlighted apoptosis and disrupted organ development as critical effects of this compound exposure during embryonic stages.

Genotoxicity

In vitro studies have assessed the genotoxic potential of this compound using assays for sister-chromatid exchanges (SCE) and micronucleus formation. While this compound did not significantly increase SCE or micronucleus frequency, it did induce primary DNA damage under specific conditions . This finding suggests that while this compound may not be overtly genotoxic, it can still pose risks under certain exposure scenarios.

Analytical Methods for this compound Detection

To monitor and quantify this compound in various matrices, several analytical methods have been developed:

| Methodology | Detection Limit | Application |

|---|---|---|

| Gas Chromatography/Ion-Trap | 0.0015 mg/kg | Soil and water samples |

| Liquid Chromatography/Tandem Mass Spectrometry | 0.026 mg/kg | Food products (e.g., cabbage) |

| Gas Chromatography/Mass Selective Detector | 0.015 mg/kg | Environmental samples |

These methods are crucial for assessing compliance with safety standards and understanding the environmental fate of this compound .

Case Studies and Research Findings

- A study conducted on artificial streams revealed that this compound significantly decreased aufwuchs production at low concentrations (0.6 μg/L), which could have cascading effects on the aquatic ecosystem .

- Research on its application in agricultural settings has shown that proper timing and concentration are essential to minimize non-target effects while maximizing weed control efficiency .

Mecanismo De Acción

Terbutrina ejerce sus efectos herbicidas al inhibir la fotosíntesis. Se dirige específicamente al complejo fotosistema II en las plantas, bloqueando la cadena de transporte de electrones e impidiendo la síntesis de moléculas de energía esenciales. Esta interrupción conduce a la muerte de las malas hierbas y algas objetivo .

Compuestos Similares:

Atrazina: Otro herbicida de triazina con aplicaciones similares pero diferente selectividad y persistencia.

Simazina: Se utiliza para fines similares, pero tiene un destino ambiental y un perfil de toxicidad diferentes.

Prometrina: Comparte similitudes estructurales pero difiere en su espectro de actividad y productos de degradación

Singularidad de Terbutrina: Terbutrina es única debido a su combinación específica de grupos terc-butilo y etilamina, que confieren propiedades herbicidas y comportamiento ambiental distintos. Su eficacia tanto en ambientes terrestres como acuáticos lo diferencia de otros herbicidas de triazina .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Terbutryn belongs to the methylthio-s-triazine subclass, differing from other triazines (e.g., atrazine, simazine, terbuthylazine) by its tert-butyl and ethylamino side chains. Key structural and functional comparisons include:

- Mechanistic Insights : X-ray crystallography reveals this compound forms hydrogen bonds with D1-His215 and D1-Ser264 in PSII, similar to atrazine. However, its methylthio group enhances hydrophobic interactions, increasing binding stability .

Analytical Performance

This compound’s quantification in environmental samples varies by method:

| Method | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | Analysis Time (min) |

|---|---|---|---|---|

| GC/IT (scan mode) | 0.0015 | 0.0047 | 96.5 | 12.0 |

| LC/MS/MS | 0.0025 | 0.0083 | 89.2 | 7.0 |

| GC/MSD | 0.0030 | 0.0100 | 82.4 | 12.67 |

- GC/IT (ion trap) is optimal for sensitivity (LOD: 0.0015 mg/kg) and precision (CV: 17%), while LC/MS/MS is fastest (7 min) .

Environmental Degradation and Adsorption

- Degradation Rates: this compound: Aerobic degradation constant = 0.000906–0.001117 h⁻¹ . Diuron: Aerobic degradation constant = 0.0025 h⁻¹ . Photodegradation products: this compound-2-hydroxy (3–10× more abundant than parent compound) and this compound-desethyl (M1) dominate in façade runoff .

Adsorption on Granular Activated Carbon (GAC) :

Compound LogD Adsorption Capacity (mg/g) This compound 2.7 12.3 Diuron 2.53 18.9 Mecoprop-p −0.25 14.1 Despite higher LogD, this compound’s adsorption is lower than diuron due to steric hindrance from its bulky tert-butyl group .

Toxicity and Regulatory Status

Key Research Findings

Computational Screening: Eight novel triazine derivatives showed higher herbicidal activity and lower toxicity than this compound in molecular docking studies .

Transformation Products : this compound-2-hydroxy exhibits greater environmental mobility and persistence than the parent compound, posing risks to surface waters .

Analytical Challenges : Co-elution with ametryn in GC/MSD requires ion ratio confirmation (m/z 241 vs. 226) to avoid false positives .

Actividad Biológica

Terbutryn is a widely used herbicide belonging to the triazine class, primarily employed in agriculture to control unwanted vegetation by inhibiting photosynthesis. This compound's biological activity has significant implications for both target and non-target organisms, leading to a variety of ecological and toxicological concerns.

This compound, chemically known as 2-(ethylamino)-4-(tert-butylamino)-6-(methylthio)-1,3,5-triazine, functions by inhibiting photosystem II (PSII) in plants and algae. It competes with the natural substrate at the QB binding site of PSII, disrupting electron transport and ultimately leading to reduced photosynthetic efficiency. This inhibition has been characterized through crystallography studies that show this compound binding via hydrogen bonds at the QB site, significantly affecting the redox potential of QA and contributing to photoinhibition in cyanobacteria and higher plants .

Ecotoxicological Effects

The ecotoxicological impact of this compound has been extensively studied across various species. Below is a summary of key findings from research on its effects on aquatic organisms:

Case Studies

- Zebrafish Developmental Toxicity : A study investigated the effects of this compound on zebrafish embryos at concentrations of 2, 4, and 6 mg/L. The results indicated significant morphological changes including reduced body size and edema in the yolk sac. Gene expression analysis revealed alterations consistent with apoptosis and disrupted organ development, suggesting this compound's potential as a developmental toxicant .

- Effects on Freshwater Ecosystems : Research conducted in experimental streams showed that this compound concentrations as low as 0.6 µg/L significantly decreased aufwuchs production. Furthermore, population growth of Lumbriculus variegatus was adversely affected at concentrations of 6 µg/L, underscoring the herbicide's impact on benthic communities .

- Bioconcentration Studies : this compound has been shown to bioaccumulate in aquatic organisms. For instance, calculated bioconcentration factors (BCF) for muscle tissue in common carp after exposure to this compound were noted to be as high as 181 L/kg . This raises concerns about trophic transfer and long-term ecological impacts.

Environmental Persistence and Degradation

This compound exhibits slow biodegradation in the environment, which is influenced by microbial adaptation mechanisms. Studies show that photodegradation occurs more rapidly under UV light compared to simulated sunlight conditions . The persistence of this compound raises concerns about its accumulation in aquatic environments and potential effects on food webs.

Q & A

Q. What analytical methods are recommended for quantifying Terbutryn in environmental samples, and how are they validated?

To quantify this compound in environmental matrices (e.g., water, soil, or agricultural products), researchers should employ chromatographic techniques such as gas chromatography with ion trap detection (GC/IT) or liquid chromatography-tandem mass spectrometry (LC/MS/MS). Key steps include:

- Sample Preparation : Fortify samples with internal standards (e.g., ametryn) to control matrix effects. For plant tissues (e.g., cabbage), homogenize and extract using solvents like ethyl acetate or acetonitrile .

- Instrumental Parameters : Optimize column selection, ionization modes, and detector sensitivity. For GC/IT, use splitless injection modes and electron ionization; for LC/MS/MS, employ electrospray ionization in positive ion mode .

- Validation Metrics : Calculate limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ). Validate precision via triplicate fortified samples and assess recovery rates (e.g., 1 mg/kg in cabbage) .

Q. What are the standard protocols for assessing this compound’s acute toxicity in aquatic organisms?

Acute toxicity testing should follow OECD guidelines, using model species like Danio rerio (zebrafish) and Poecilia reticulata (guppy). Methodological considerations include:

- Exposure Design : Conduct 96-hour tests for juvenile stages and 144-hour tests for embryonic stages. Use probit analysis (e.g., EKO-TOX 5.2 software) to calculate LC50 values .

- Species Sensitivity : Juvenile guppies exhibit higher sensitivity (96h LC50 = 2.85 ± 0.75 mg/L) compared to zebrafish juveniles (5.71 ± 0.46 mg/L). Embryonic zebrafish are less sensitive (144h LC50 = 8.04 ± 1.05 mg/L) .

- Statistical Validation : Apply ANOVA to confirm inter-species and inter-stage differences (p < 0.01) and ensure ≥5 replicates per concentration .

Advanced Research Questions

Q. How can researchers optimize chromatographic methods to detect this compound at trace levels (<μg/mL) in complex matrices?

To enhance sensitivity in trace analysis:

- Matrix Effect Mitigation : Compare analyte responses in pure solvent (e.g., methanol) versus matrix-matched calibrants. Use isotope-labeled internal standards to correct for ion suppression in LC/MS/MS .

- Column and Mobile Phase Optimization : For GC/IT, use DB-5MS columns; for LC/MS/MS, employ C18 columns with acetonitrile/water gradients. Adjust flow rates to reduce co-eluting interferences .

- Dynamic Range Calibration : Prepare standard curves spanning 0.01–5.0 μg/mL, ensuring linearity (R² > 0.995) and precision (CV < 15%) across replicates .

Q. How should discrepancies in this compound toxicity data between species and life stages be addressed methodologically?

Discrepancies often arise from variations in metabolic pathways, exposure durations, or experimental conditions. Researchers should:

- Standardize Test Conditions : Align water temperature, pH, and dissolved oxygen levels across studies to minimize confounding variables .

- Multi-Species Testing : Compare LC50 values across phylogenetically diverse species (e.g., zebrafish vs. guppies) to identify taxon-specific sensitivities .

- Life-Stage Analysis : Conduct parallel tests on embryonic, larval, and adult stages to assess developmental toxicity thresholds. For zebrafish embryos, extend exposure periods to 144 hours to account for delayed effects .

Q. What strategies are effective for long-term environmental monitoring of this compound residues despite regulatory restrictions?

Even after bans, this compound persists in aquatic systems due to bioaccumulation. Monitoring strategies include:

- High-Frequency Sampling : Collect water and sediment samples seasonally, focusing on agricultural runoff zones and historical application sites .

- Multi-Residue Analytical Panels : Use GC/MS or LC/MS/MS to simultaneously quantify this compound with other triazine herbicides (e.g., atrazine, simazine), enabling trend analysis of co-contaminants .

- Ecological Risk Modeling : Integrate LC50 data with environmental concentrations to predict chronic impacts on aquatic communities, prioritizing species with higher sensitivity (e.g., guppies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.